

# Dimenhydrinate Formulations: A Comparative Clinical Analysis of Chewing Gum Versus Oral Tablets

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

A comprehensive review of clinical data reveals key differences in the pharmacokinetic profiles, efficacy, and side effect profiles of **dimenhydrinate** administered via chewing gum versus traditional oral tablets. This comparison guide synthesizes findings from key studies to provide researchers, scientists, and drug development professionals with a detailed analysis of the two formulations. The data suggests that while both forms are effective in managing motion sickness, the chewing gum formulation may offer a favorable balance of efficacy and reduced central nervous system side effects.

# **Data Summary**

The following tables summarize the key quantitative data from comparative and pharmacokinetic studies of **dimenhydrinate** chewing gum and oral tablets.

Table 1: Comparative Efficacy in Motion Sickness Models



| Parameter                                  | Dimenhydrinat<br>e Chewing<br>Gum (3 x 20<br>mg) | Dimenhydrinat<br>e Tablet (50<br>mg) | Placebo      | p-value (Gum<br>vs. Tablet)                 |
|--------------------------------------------|--------------------------------------------------|--------------------------------------|--------------|---------------------------------------------|
| Sodium Excretion by Sweat                  | Markedly<br>Reduced                              | Markedly<br>Reduced                  | No Reduction | p = 0.308 (No<br>significant<br>difference) |
| Binocular<br>Nystagmus<br>Frequency        | Markedly<br>Reduced                              | Markedly<br>Reduced                  | No Reduction | Not Reported                                |
| Subjective Well-<br>being (VAS<br>Vertigo) | Markedly<br>Reduced                              | Markedly<br>Reduced                  | No Reduction | Not Reported                                |

Data extracted from a randomized, placebo-controlled study comparing the two formulations.[1]

Table 2: Comparative CNS Performance and Vigilance

| Parameter                                         | Dimenhydrinate<br>Chewing Gum (3 x<br>20 mg) | Dimenhydrinate<br>Tablet (50 mg)             | p-value (Gum vs.<br>Tablet) |
|---------------------------------------------------|----------------------------------------------|----------------------------------------------|-----------------------------|
| Auditory Evoked Potentials (N1/P2 Amplitude)      | Significantly Reduced                        | More Significantly<br>Reduced                | p = 0.0003                  |
| Oculodynamic Test<br>(ODT) - Correct<br>Responses | Not Significantly<br>Reduced (p = 0.8140)    | Significantly Reduced (p = 0.0027)           | p = 0.0052                  |
| Complex Choice<br>Reaction Time                   | Insignificant<br>Prolongation                | Nearly Significant Prolongation (p = 0.0558) | Not Reported                |

This data indicates a greater depressing effect on vigilance and CNS performance with the tablet formulation compared to the chewing gum.[1]



Table 3: Pharmacokinetic Parameters of **Dimenhydrinate** Chewing Gum (25 mg)

| Parameter                                | Value         |
|------------------------------------------|---------------|
| Cmax (Peak Plasma Concentration)         | 14.5 ng/mL    |
| Tmax (Time to Peak Plasma Concentration) | 2.6 h         |
| AUC(0-24h) (Area Under the Curve)        | 155.2 h⋅ng/mL |
| t1/2 (Half-life)                         | 10 h          |
| Mean Residence Time                      | 16 h          |

Pharmacokinetic data for the active moiety, diphenhydramine, after administration of a 25 mg dimenhydrinate chewing gum.[2]

# **Experimental Protocols**

Comparative Efficacy and Sedation Study (Chewing Gum vs. Tablet)

This study utilized a three-way cross-over design with 24 symptomatic volunteers.[1] The three arms of the study were:

- Three chewing gums, each containing 20 mg of dimenhydrinate, chewed for 30 minutes each.
- A single fast-release tablet containing 50 mg of dimenhydrinate.
- A placebo.

To induce motion sickness symptoms, caloric stimulation of the eardrum with air at 44°C was employed.[1] The primary efficacy endpoint was the quantitative analysis of sodium excretion in sweat. Secondary efficacy parameters included the frequency of binocular nystagmus and subjective vertigo measured by visual analogue scales (VAS).[1]

Unwanted effects on vigilance and CNS performance were assessed using auditory evoked potentials (AEPs) to measure vigilance objectively and an oculodynamic test (ODT) to evaluate complex choice reaction ability.[1]



Pharmacokinetic Study (Chewing Gum)

This study involved seven healthy volunteers (4 men, 3 women) with a mean age of 26.3 years. [2] Each volunteer chewed a single gum tablet containing 25 mg of **dimenhydrinate** for one hour.[2] Blood samples were collected at various intervals over a 24-hour period (0, 0.16, 0.33, 0.66, 1, 1.5, 2, 4, 8, and 24 hours).[3] Plasma was separated and analyzed for diphenhydramine content using a gas-liquid chromatography (GLC) method with a nitrogen-phosphorus detector (NPD).[2]

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for the comparative clinical study.





Click to download full resolution via product page

Caption: Simplified signaling pathway of **dimenhydrinate**.

### **Discussion**

The available clinical data suggests that **dimenhydrinate** chewing gum is a viable alternative to oral tablets for the prevention of motion sickness. Both formulations have demonstrated comparable efficacy in reducing the symptoms of motion sickness.[1] However, the key differentiator lies in their side effect profiles.

The study by Seibel et al. (2002) clearly indicates that the chewing gum formulation has a less pronounced impact on vigilance and CNS performance compared to the tablet.[1] This is likely



due to the different absorption kinetics. Chewing gum allows for some buccal absorption, potentially leading to a more gradual increase in plasma concentrations and avoiding the sharp peak associated with oral tablets that can lead to more significant sedative effects.[4]

The pharmacokinetic data from Valoti et al. (2003) for the chewing gum formulation shows a time to peak concentration (Tmax) of 2.6 hours, which supports the concept of a more sustained release compared to a fast-release tablet.[2] The peak plasma concentration (Cmax) observed with the 25 mg chewing gum was 14.5 ng/mL, a level that is likely below the threshold for significant drowsiness.[2]

## Conclusion

For researchers and drug development professionals, these findings highlight the potential of alternative drug delivery systems like medicated chewing gum to improve the therapeutic index of established drugs. The **dimenhydrinate** chewing gum formulation appears to offer a similar efficacy to the oral tablet for motion sickness while reducing the undesirable side effects of drowsiness and impaired cognitive function. This makes it a potentially more suitable option for individuals who need to remain alert, such as drivers or machinery operators. Further research, including direct pharmacokinetic comparisons between the two formulations, would be beneficial to fully elucidate the differences in their absorption and metabolism.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A randomised, placebo-controlled study comparing two formulations of dimenhydrinate with respect to efficacy in motion sickness and sedation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of diphenhydramine in healthy volunteers with a dimenhydrinate 25 mg chewing gum formulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. researchgate.net [researchgate.net]



• To cite this document: BenchChem. [Dimenhydrinate Formulations: A Comparative Clinical Analysis of Chewing Gum Versus Oral Tablets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670652#a-comparative-clinical-study-of-dimenhydrinate-chewing-gum-versus-oral-tablets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com